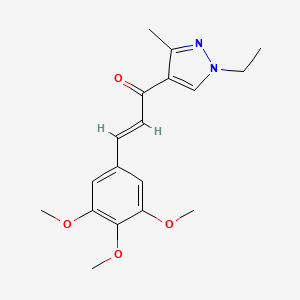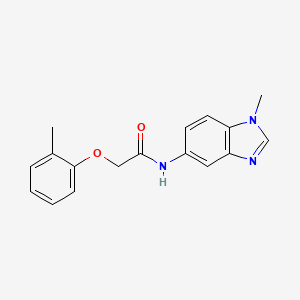![molecular formula C17H13Cl2N3O3S B5420880 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide” is a new compound that has been studied for its oral-drug-qualifying predictors, anti-acetylcholinesterase activity, and molecular docking . It has been suggested as a potential oral drug candidate .
Synthesis Analysis
The compound was synthesized and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme . The synthesis process involved several steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and two phenyl rings . One of the phenyl rings is substituted with a chloro group and an oxadiazole ring, while the other is substituted with a thioacetamide group .Physical and Chemical Properties Analysis
The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c18-11-5-7-12(8-6-11)24-9-16-21-22-17(25-16)26-10-15(23)20-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGAVLUGHDHOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5420801.png)
![5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5420821.png)
amino]methyl}tetrahydrofuran-2-yl)methyl]-N,N-dimethylnicotinamide](/img/structure/B5420824.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5420830.png)
![3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5420837.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5420840.png)

![N-[2-(1,3-Benzothiazol-2-ylsulfanyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5420861.png)

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
![(5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5420876.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)

